molecular formula C19H15ClN4 B11448106 N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11448106
M. Wt: 334.8 g/mol
InChI Key: LBXKJYCFTMKWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions One common method includes the condensation of 4-chloroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the imidazo[1,2-a]pyrazine core

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine
  • N-(4-methylphenyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine
  • N-(4-bromophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

Uniqueness

N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to the specific combination of substituents on the imidazo[1,2-a]pyrazine core. This unique structure can lead to distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H15ClN4

Molecular Weight

334.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C19H15ClN4/c1-13-2-4-14(5-3-13)18-19(22-16-8-6-15(20)7-9-16)24-11-10-21-12-17(24)23-18/h2-12,22H,1H3

InChI Key

LBXKJYCFTMKWPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.